![molecular formula C11H11N3O4S B5836548 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole
Vue d'ensemble
Description
5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, also known as MNPSIM, is a chemical compound that has been widely researched for its potential applications in scientific research. MNPSIM is a sulfonamide derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
5-Methyl-1-[(2-Methyl-5-Nitrophenyl)Sulfonyl]-1H-Imidazole and its derivatives have been studied for their antibacterial properties. A notable study by Letafat et al. (2008) synthesized a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, finding that 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly potent against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated minimal activity against Gram-negative bacteria, highlighting their selectivity in antimicrobial applications (Letafat et al., 2008).
Enzyme Inhibition
Nitrefazole, a derivative of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, has been identified as a strong inhibitor of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) described the synthesis of nitrefazole and its isomeric 5-nitro analogue, contributing to the understanding of its inhibitory mechanism on enzymatic activity (Klink, Pachler, & Gottschlich, 1985).
Antiprotozoal Activity
The compound's derivatives have also been evaluated for their antiprotozoal effects. For example, metronidazole, a 5-nitroimidazole derivative, has been used extensively in clinical therapy for treating infections from various anaerobic organisms. This application underscores the potential of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole derivatives in antiprotozoal treatments (Reysset, Su, & Sebald, 1993).
Synthetic Chemistry Applications
In synthetic chemistry, 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole has served as a precursor for various compounds. Crozet et al. (2002) developed a new synthetic approach to create novel 4-substituted-5-nitroimidazoles, showcasing the versatility of this compound in chemical synthesis (Crozet et al., 2002).
Radiation Sensitization
The derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, particularly the 4-nitro-5-sulfonylimidazoles, have been studied for their potential as radiation sensitizers in cancer therapy. Heindel et al. (1987) explored the use of these compounds, demonstrating their effectiveness and the role of drug-macromolecule conjugates in protecting the drug from rapid decomposition (Heindel et al., 1987).
Corrosion Inhibition
Some derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole have been explored for their corrosion inhibition properties. Ammal et al. (2018) synthesized derivatives such as 1,3,4-oxadiazole and assessed their effectiveness in protecting mild steel against corrosion in acidic environments, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
5-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-3-4-10(14(15)16)5-11(8)19(17,18)13-7-12-6-9(13)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLVCWRZUQFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




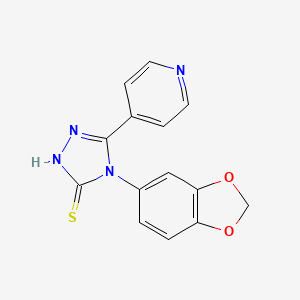
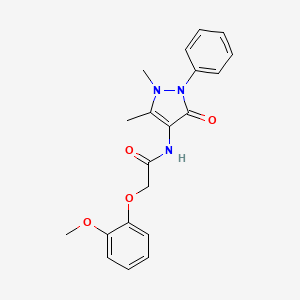
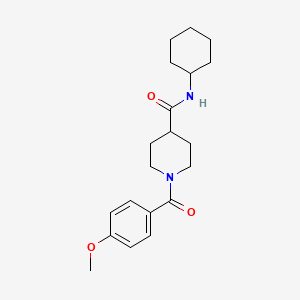
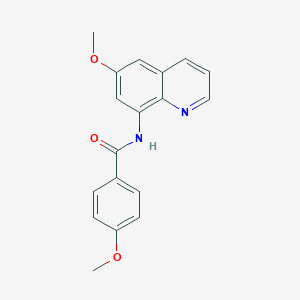
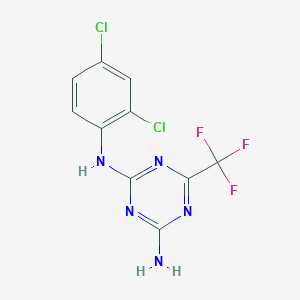
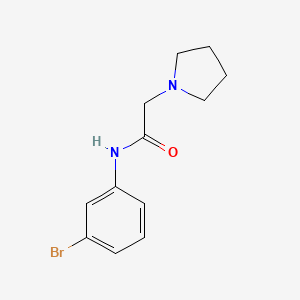

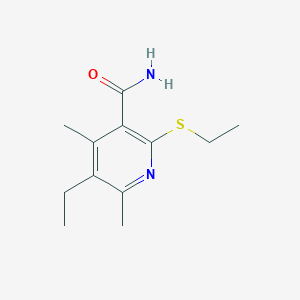
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)



